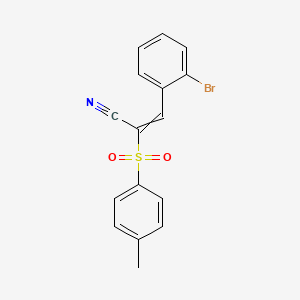
3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate compound.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The nitrile group can also participate in interactions with nucleophilic sites in proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- 3-(2-Fluorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- 3-(2-Iodophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Uniqueness
3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chlorinated, fluorinated, or iodinated analogs.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-12-6-8-14(9-7-12)21(19,20)15(11-18)10-13-4-2-3-5-16(13)17/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIHCIMZVNDEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7749437.png)
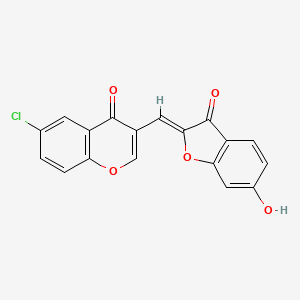
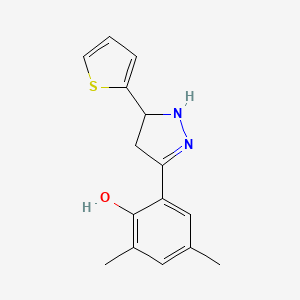
![3-(3-((2-fluorobenzyl)oxy)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7749466.png)
![5-bromo-4-[2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7749474.png)
![2-(1,3-Benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749482.png)
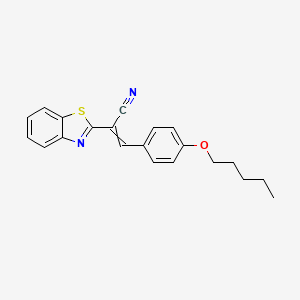
![2-(1,3-Benzothiazol-2-yl)-3-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749491.png)
![2-(1,3-Benzothiazol-2-yl)-3-[4-[(4-tert-butylphenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7749493.png)
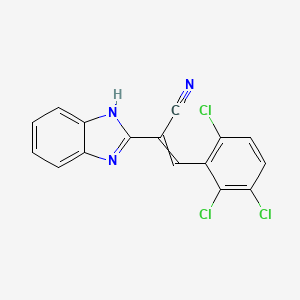
![2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile](/img/structure/B7749503.png)
![2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile](/img/structure/B7749506.png)
![3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B7749536.png)
![6-acetyl-3-[(4-benzhydrylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7749537.png)
